

Prodigiosin-Producing Microorganisms: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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Prodigiosin, a vibrant red tripyrrole pigment, has garnered significant attention within the scientific community due to its broad spectrum of bioactivities, including antibacterial, antifungal, immunosuppressive, and anticancer properties.[1][2] This guide provides a comprehensive overview of the microorganisms known to produce prodigiosin, the intricate biosynthetic pathways, regulatory networks, and detailed experimental protocols for its study.

Prodigiosin-Producing Microorganisms

Prodigiosin and its analogs are secondary metabolites produced by a variety of bacteria. While Serratia marcescens, a Gram-negative gammaproteobacterium, is the most well-known and extensively studied producer, several other microorganisms across different genera also synthesize these pigments.[2] These include other Gram-negative bacteria such as Vibrio psychroerythrus and Hahella chejuensis, as well as Gram-positive actinobacteria like Streptomyces coelicolor.[2][3] The diversity of these producing organisms highlights the widespread distribution of the genetic machinery for prodigiosin biosynthesis in the microbial world.

Data Presentation: Prodigiosin Production Yields

The yield of prodigiosin is highly dependent on the producing microorganism, the specific strain, and the composition of the culture medium, as well as various physical parameters. The



following tables summarize quantitative data on prodigiosin production from various sources, providing a comparative overview for researchers aiming to optimize production.

Table 1: Prodigiosin Production in Serratia Species

Microor ganism (Strain)	Carbon Source	Nitroge n Source	Temper ature (°C)	рН	Incubati on Time (h)	Aeratio n (rpm)	Prodigi osin Yield
Serratia marcesc ens	Dextrose	Not Specified	25	7	36	150	22.40 mg/L
Serratia marcesc ens	Sucrose (16.29 g/L)	Peptone (11.76 g/L)	28	7.2-7.4	48	180	1653.95 mg/L
Serratia marcesc ens UCP 1549	Cassava wastewat er (6%) + Mannitol (2%)	Not Specified	28	7	48	Not Specified	49.5 g/L
Serratia rubidaea RAM_Ale x	Not Specified	Peptone (7 g/L)	30	6	48	Static	~1600.51 mg/L
Serratia nematodi phila	Not Specified	Nutrient Broth	25	8	48	Static	>64% increase over standard NB

Table 2: Prodigiosin Production in Other Microorganisms



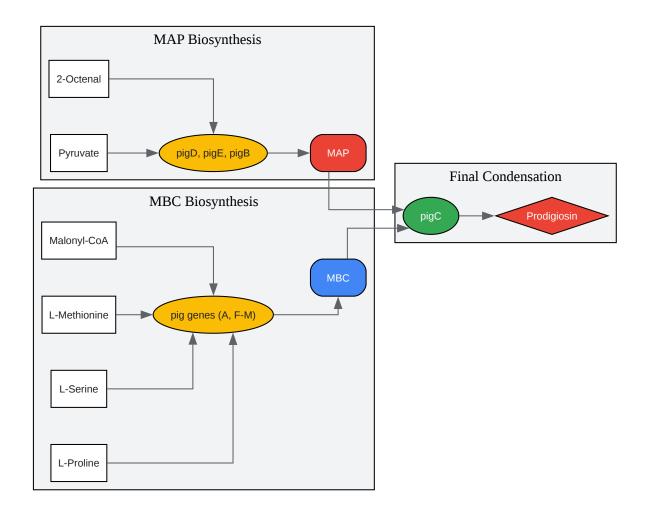
Microor ganism (Strain)	Carbon Source	Nitroge n Source	Temper ature (°C)	рН	Incubati on Time (h)	Aeratio n (rpm)	Prodigi osin Yield
Streptom yces coelicolor M145 (SBJ106 mutant)	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	96.8 mg/g cell dry weight
Streptom yces coelicolor	Not Specified	YEME broth	Not Specified	Not Specified	48	Not Specified	9.79 mg/L (with heat- killed L. rhamnos us)
Hahella chejuensi s KCTC 2396	Sucrose (1%)	Peptone (0.4%)	Not Specified	Not Specified	Not Specified	Not Specified	1.495 g/L
Hahella chejuensi s	Glucose (2.5 g/L)	Not Specified	Not Specified	6.89	240 (10 days)	Not Specified	Not Specified (scaled- up productio n)
Vibrio gazogen es PB1	Glucose (2% v/v)	Not Specified	Not Specified	Not Specified	48	Not Specified	Not Quantifie d

Biosynthesis of Prodigiosin

The biosynthesis of prodigiosin is a bifurcated process, meaning that two separate precursor molecules are synthesized independently and then condensed in a final step to form the



characteristic tripyrrole structure. The two precursors are 2-methyl-3-amyl-pyrrole (MAP) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC). This complex process is orchestrated by the pig gene cluster, which contains all the necessary enzymatic machinery.[4]



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Caption: Simplified overview of the bifurcated prodigiosin biosynthesis pathway.



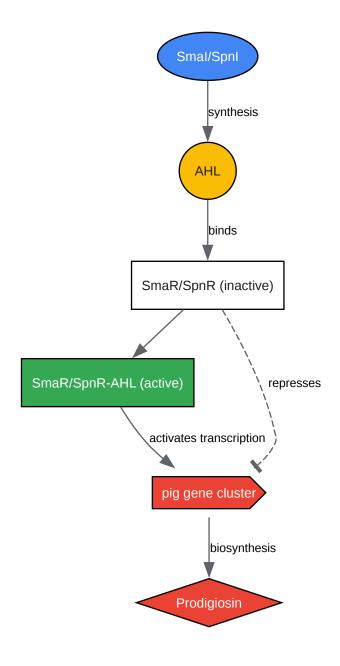
Regulatory Networks Controlling Prodigiosin Production

The production of prodigiosin is tightly regulated by a complex network of signaling pathways that respond to various environmental cues and cell density. These regulatory systems ensure that the energetically expensive process of secondary metabolite production is initiated at the appropriate time, typically during the stationary phase of growth.

Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, this is mediated by N-acyl homoserine lactones (AHLs). In Serratia, the Smal/SmaR and Spnl/SpnR systems, homologs of the Luxl/LuxR system, play a crucial role in regulating prodigiosin synthesis.[4]





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Caption: Quorum sensing regulation of prodigiosin biosynthesis in Serratia.

Two-Component Systems

Several two-component systems (TCSs) are also involved in the regulation of prodigiosin production. These systems typically consist of a sensor kinase that perceives an environmental signal and a response regulator that, upon phosphorylation, modulates gene expression.

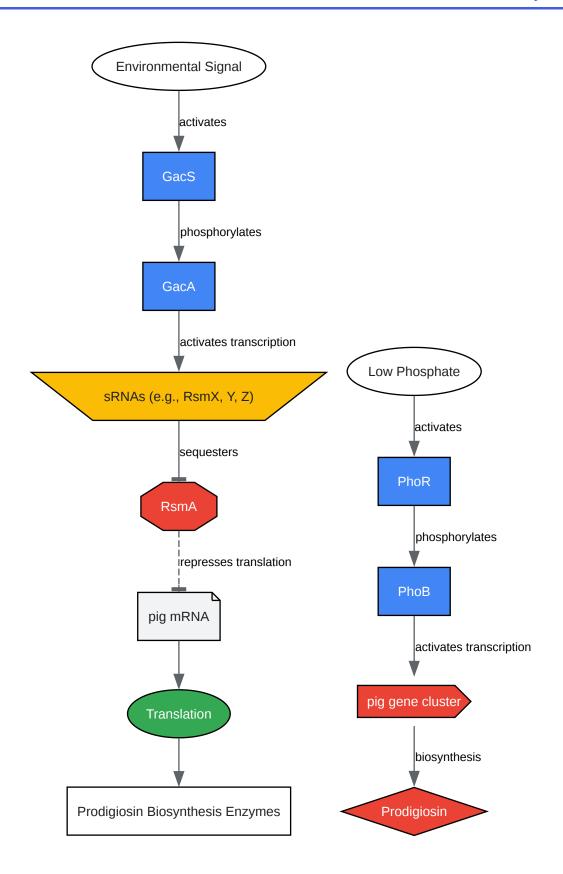




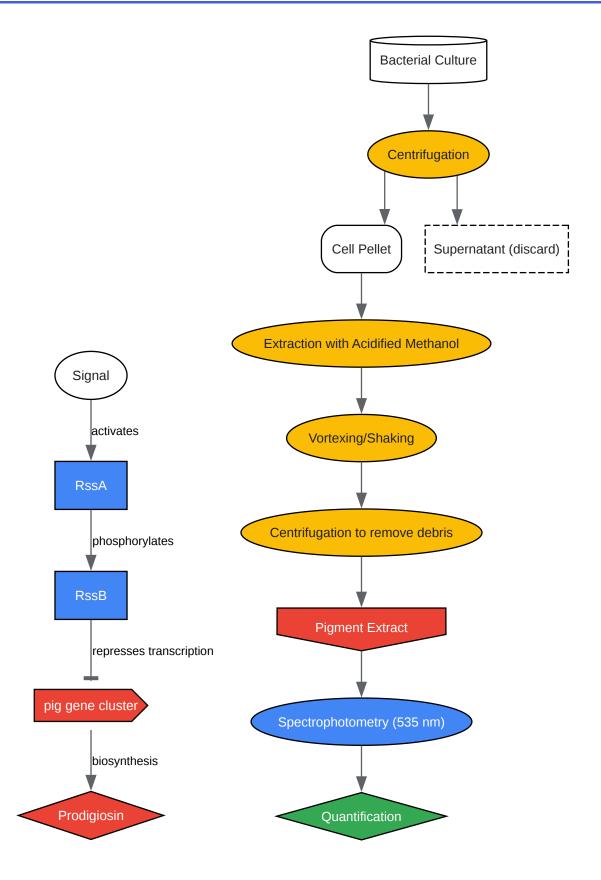


The GacS/GacA two-component system, part of the larger Gac/Rsm pathway, is a global regulator of secondary metabolism in many Gram-negative bacteria.[1] In the context of prodigiosin synthesis, the Gac/Rsm pathway generally acts as a positive regulator.[1]









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- To cite this document: BenchChem. [Prodigiosin-Producing Microorganisms: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828770#prodigiosin-producing-microorganisms]

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